6-O-Trimethysilyl Dutasteride
Description
Properties
Molecular Formula |
C₃₀H₃₈F₆N₂O₃Si |
|---|---|
Molecular Weight |
616.71 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Finasteride
Mechanism and Selectivity
- Dutasteride : Inhibits both SRD5A1 and SRD5A2 isoforms, achieving >90% DHT suppression .
- Finasteride : Selective SRD5A2 inhibitor, reducing DHT by ~70% .
Efficacy in Clinical Settings
- Both drugs reduce prostate volume and improve LUTS, but dutasteride demonstrates faster and more pronounced effects due to dual isoform inhibition .
Adverse Effects
- Renal Impact : In rodents, dutasteride caused more severe kidney morphological changes (e.g., glomerular shrinkage, tubular dilation) and biomarker alterations (e.g., elevated creatinine) compared to finasteride .
Comparison with Tamsulosin
Mechanism of Action
- Dutasteride : Reduces prostate size via SRD5A inhibition.
- Tamsulosin: α1-adrenoceptor antagonist, relaxes prostate smooth muscle to improve urine flow .
Synergistic Effects
- Combination therapy (dutasteride + tamsulosin) enhances symptom relief but delays PKC-α upregulation in rat models, requiring >6 days for maximal effect .
- Meta-analyses confirm the combination’s superiority over monotherapy in reducing acute urinary retention and BPH progression .
| Parameter | Dutasteride | Tamsulosin |
|---|---|---|
| Primary Target | SRD5A enzymes | α1-adrenoceptors |
| Onset of Action | Slow (weeks) | Rapid (days) |
| Combination Benefit | Enhanced long-term symptom control | Immediate symptom relief |
Comparison with Other 5α-Reductase Inhibitors (5-ARIs)
Antitumor Potential
- Dutasteride’s dual inhibition of SRD5A1 (overexpressed in CRC) positions it as a candidate for CRC therapy, unlike finasteride, which lacks SRD5A1 activity .
Post-Surgical Use
- Early dutasteride monotherapy post-radical prostatectomy (RP) reduces PSA levels, but routine use remains controversial due to inconsistent results in preventing biochemical recurrence (BCR) .
Data Tables
Table 1: Pharmacodynamic Comparison
| Compound | Mechanism | Key Clinical Benefit | Limitations |
|---|---|---|---|
| Dutasteride | Dual SRD5A1/2 inhibition | BPH, potential CRC therapy | Renal toxicity in preclinical models |
| Finasteride | SRD5A2 inhibition | BPH, alopecia | Lower DHT suppression |
| Tamsulosin | α1-adrenoceptor blockade | Rapid LUTS relief | No impact on prostate size |
Table 2: Adverse Effect Profile (Rodent Models)
| Effect | Dutasteride | Finasteride |
|---|---|---|
| Glomerular shrinkage | Severe | Mild |
| Tubular dilation | Moderate-to-severe | Mild |
| Serum creatinine | Elevated | No significant change |
Preparation Methods
Silylation of a Hydroxyl Intermediate
Stepwise Process:
-
Synthesis of Hydroxyl Intermediate: Generate a Dutasteride precursor with a free hydroxyl at position 6. This could involve partial deprotection of a protected Dutasteride derivative.
-
Silylation Reaction: Treat the hydroxyl intermediate with TMSCl or BSTFA in the presence of a base (e.g., imidazole, pyridine) in anhydrous solvents (DMF, THF).
Example Reaction:
Conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C (controlled) |
| Reaction Time | 2–4 hours |
| Solvent | DMF, THF, or DCM |
| Base | Imidazole (1.2 equiv) |
Advantages:
Alternative Silylation Pathways
BSTFA-Mediated Silylation:
BSTFA, used in dehydrogenation steps of Dutasteride (e.g., with DDQ), could also silylate hydroxyl groups.
Reaction:
Conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | 25–40°C |
| Reaction Time | 6–12 hours |
| Solvent | Dioxane, toluene |
Challenges:
-
Potential competition between silylation and dehydrogenation.
-
Requires precise stoichiometric control to avoid over-silylation.
Purification and Characterization
Work-Up and Isolation
Analytical Techniques
| Method | Purpose | Key Observations |
|---|---|---|
| HPLC | Purity assessment | Retention time shift post-silylation |
| NMR | Structural confirmation | TMS signals at δ 0.0–0.5 ppm (¹H) |
| MS | Molecular weight verification | [M+H]⁺ = 529 + 73 (TMS) = 602 |
Challenges and Limitations
-
Regioselectivity: Ensuring silylation occurs exclusively at position 6 without affecting other reactive sites (e.g., the 3-oxo group).
-
Stability: Silyl ethers may hydrolyze under acidic or prolonged storage conditions, necessitating anhydrous handling.
-
Scalability: Silylation steps may introduce complexity in industrial processes, requiring optimization for cost and yield.
Comparative Analysis with Dutasteride Synthesis
Q & A
Q. What methodologies are recommended for synthesizing 6-O-Trimethylsilyl Dutasteride and ensuring purity?
To synthesize 6-O-Trimethylsilyl Dutasteride, researchers should adopt a stepwise approach:
- Silylation Protocol : Use trimethylsilyl chloride or hexamethyldisilazane under anhydrous conditions, ensuring precise stoichiometric ratios to avoid over-derivatization.
- Purification : Employ column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate the silylated product. Monitor purity via TLC or HPLC.
- Characterization : Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). For purity, use HPLC with UV detection (λ = 210–230 nm) and ensure >99% purity for pharmacological studies .
Q. How can spectroscopic techniques characterize the structural integrity of 6-O-Trimethylsilyl Dutasteride?
- NMR Analysis : Compare chemical shifts of the trimethylsilyl group (δ ~0.1–0.5 ppm in H NMR; δ ~0–20 ppm in C NMR) to confirm successful derivatization.
- FT-IR : Identify Si-O-C stretching vibrations near 1,000–1,100 cm.
- Mass Spectrometry : Use HRMS to verify the molecular ion peak ([M+H]) and fragmentation patterns consistent with silylation .
Q. What in vitro models are appropriate for preliminary screening of 6-O-Trimethylsilyl Dutasteride’s enzyme inhibition kinetics?
- Recombinant 5α-Reductase Assays : Use human type I/II isozymes expressed in HEK293 cells. Measure IC values via HPLC quantification of dihydrotestosterone (DHT) reduction.
- Cell-Based Models : Employ prostate epithelial cells (e.g., LNCaP) to assess DHT suppression and androgen receptor activity. Normalize data to parent Dutasteride for comparative analysis .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for 6-O-Trimethylsilyl Dutasteride?
- Solubility Adjustments : Optimize formulations using cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability, referencing supersaturation ratios (e.g., degree of supersaturation = 3.2) and relative AUC/C values from dissolution studies .
- Species-Specific Metabolism : Compare metabolic stability in human vs. rodent liver microsomes. Use LC-MS/MS to identify species-specific metabolites impacting efficacy .
Q. What strategies mitigate off-target effects of 6-O-Trimethylsilyl Dutasteride in long-term studies?
- Selective Inhibition Profiling : Screen against related enzymes (e.g., 17β-HSD) to assess selectivity. Use molecular docking to predict binding interactions with non-target proteins.
- Dose Escalation Studies : Conduct phased trials (e.g., 0.1–2.5 mg/kg) in animal models, monitoring serum DHT reduction (>90%) and adverse effects (e.g., libido changes, prostate histopathology) .
Q. How does the trimethylsilyl modification influence the pharmacokinetic profile of Dutasteride derivatives?
Q. What are the implications of conflicting data on 6-O-Trimethylsilyl Dutasteride’s role in prostate cancer progression?
- Imaging-Based Analysis : Integrate quantitative T2-weighted MRI to monitor tumor volume changes in preclinical models. Compare dutasteride-treated cohorts (e.g., 6-month exposure) vs. controls for T2 relaxation time discrepancies .
- Histopathological Grading : Use Gleason scoring to evaluate high-grade cancer risk in long-term studies. Reconcile findings with REDUCE trial data, which reported reduced prostate cancer incidence but increased high-grade tumor risk .
Q. How can computational modeling predict metabolite pathways of 6-O-Trimethylsilyl Dutasteride?
- In Silico Tools : Apply software like Schrödinger’s Metabolism Module to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte assays.
- Metabolite Identification : Use UPLC-Q-TOF/MS to detect silyl-oxidized derivatives and glucuronide conjugates in urine/plasma samples .
Methodological Guidelines
- Data Contradiction Analysis : For conflicting efficacy/safety results, apply multivariate regression to isolate variables (e.g., dosage, formulation). Cross-reference with REDUCE trial protocols for prostate cancer endpoints .
- Experimental Replication : Follow Beilstein Journal guidelines for detailed experimental sections, including raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
